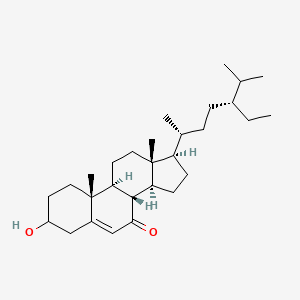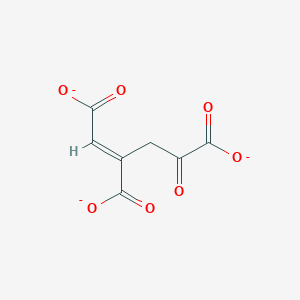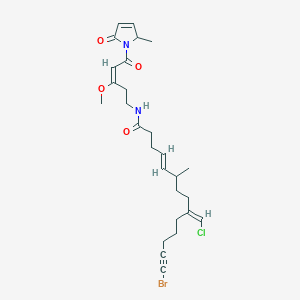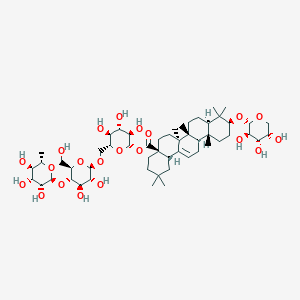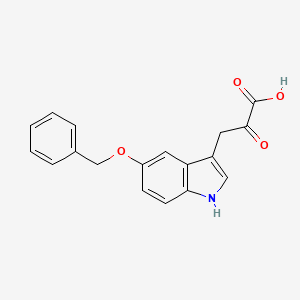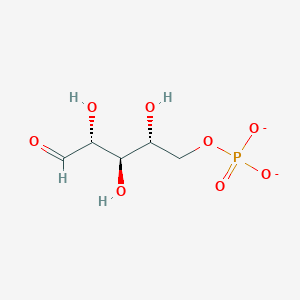![molecular formula C29H32O17 B1259194 [2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate](/img/structure/B1259194.png)
[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2''-O-Acetylrutin belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. 2''-O-Acetylrutin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2''-O-acetylrutin is primarily located in the cytoplasm. Outside of the human body, 2''-O-acetylrutin can be found in fruits and herbs and spices. This makes 2''-O-acetylrutin a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Diabetes Management
This compound has been identified in the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. A computational study using reverse pharmacophore mapping and database search identified potential targets for diabetes management, including dipeptidyl peptidase-IV and phosphoenolpyruvate carboxykinase. Molecular docking and dynamics simulation further supported its role in diabetes management (Muthusamy & Krishnasamy, 2016).
Conformational and Vibrational Spectroscopic Study
A detailed study of quercetin 3-D-galactoside (Q3G), a similar compound, included conformational analysis and vibrational spectroscopic study. This research provided insights into the molecule's stability and interactions, critical for understanding its biological activity and potential applications (Aydın & Özpozan, 2020).
Cytotoxic Activities
Research on new compounds from Triplaris cumingiana revealed similar compounds with cytotoxic activities against various human cancer cell lines, suggesting potential applications in cancer therapy (Hussein et al., 2005).
Isochroman Derivatives Study
Studies on isochroman derivatives, structurally related to the queried compound, contribute to understanding their tendency to crystallize in chiral space groups, which is significant for pharmaceutical formulations and material science applications (Palusiak et al., 2004).
Anti-Inflammatory Activities
New phenolic compounds from Eucommia ulmoides Oliv. leaves, structurally similar, were tested for anti-inflammatory activities. These studies highlight the compound's potential in developing anti-inflammatory treatments (Ren et al., 2021).
Propiedades
Fórmula molecular |
C29H32O17 |
|---|---|
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C29H32O17/c1-9-19(35)22(38)24(40)28(42-9)41-8-17-20(36)23(39)27(43-10(2)30)29(45-17)46-26-21(37)18-15(34)6-12(31)7-16(18)44-25(26)11-3-4-13(32)14(33)5-11/h3-7,9,17,19-20,22-24,27-29,31-36,38-40H,8H2,1-2H3 |
Clave InChI |
OTLZRRUHHNDQIU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O |
Sinónimos |
2''-O-acetylrutin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





